molecular formula C7H12ClNO3 B2713249 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride CAS No. 2445792-60-7

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride

Cat. No.: B2713249
CAS No.: 2445792-60-7
M. Wt: 193.63
InChI Key: MEXOUYJVLSJXNE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic framework with a 5-oxa (oxygen) and 2-aza (nitrogen) arrangement, a carboxylic acid group at position 6, and a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO (CAS: 1359656-11-3), with a molecular weight of 149.62 g/mol . It is stored at 2–8°C, indicating sensitivity to ambient conditions .

This method likely applies to the target compound, given structural similarities.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-6(10)5-1-2-7(11-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXOUYJVLSJXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically requires specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride (CAS: Not explicitly stated)

  • Molecular Formula: C₈H₁₄ClNO₂ (vs. C₆H₁₂ClNO for the target compound) .
  • Key Differences :
    • Replaces the 5-oxa oxygen with a 5-aza nitrogen.
    • Higher molecular weight (191.66 g/mol ) and melting point (177–180°C ) .
    • NMR Data : Distinct δ 13.92 (COOH proton) and δ 170.48 (carbonyl carbon) in DMSO-d₆ .
  • Applications : Used as a constrained proline analog in peptide synthesis .

5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride (CAS: 138062-77-8)

  • Molecular Formula: C₇H₁₂ClNO₃ .
  • Key Differences :
    • Carboxylic acid group at position 7 (vs. position 6 in the target compound).
    • Additional oxygen in the carboxyl group increases polarity and hydrogen-bonding capacity.
    • Predicted Collision Cross Section (CCS) : 133.6 Ų for [M+H]⁺, suggesting distinct conformational behavior .

5-Thia-8-azaspiro[3.6]decane hydrochloride

  • Molecular Formula: Not explicitly stated, but features a sulfur atom (thia) instead of oxygen .
  • Key Differences :
    • Sulfur’s larger atomic size and lower electronegativity alter electronic properties and binding interactions.
    • Highlighted for applications in drug development and material science due to enhanced stability .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point/Storage Applications
Target Compound (6-carboxylic acid) C₆H₁₂ClNO 149.62 5-oxa, 6-COOH, HCl salt 2–8°C storage Building block in synthesis
5-Azaspiro[3.4]octane-6-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 5-aza, 6-COOH, HCl salt 177–180°C Peptide backbone modification
5-Oxa-7-carboxylic acid HCl C₇H₁₂ClNO₃ 193.63 5-oxa, 7-COOH, HCl salt Not reported Conformational studies
5-Thia-8-azaspiro[3.6]decane HCl Not explicit ~200 (estimated) 5-thia, 8-aza Not reported Drug development

Key Observations:

  • Positional Isomerism : The 6-carboxylic acid vs. 7-carboxylic acid derivatives exhibit distinct conformational and reactivity profiles due to spatial arrangement .
  • Synthetic Utility : Boc-protected derivatives (e.g., 2-Boc-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid) enable controlled functionalization in multi-step syntheses .

Research and Industrial Relevance

  • Pharmaceutical Applications : Spirocyclic compounds are prized for their rigid 3D structures , which mimic natural peptides and enhance target binding. The target compound’s oxygen-containing spirocycle may offer metabolic stability advantages over nitrogen analogs .
  • Material Science : The 5-oxa moiety could facilitate hydrogen bonding in crystal engineering, as seen in structurally related furo-isoindole derivatives .

Biological Activity

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

Molecular Formula: C7H12ClNO3
CAS Number: 2445792-60-7
Molecular Weight: 195.63 g/mol
Structure: The compound features a spirocyclic framework with a carboxylic acid functional group and a hydrochloride salt form, which enhances its solubility in aqueous environments.

Synthesis

The synthesis of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The general method includes:

  • Formation of the spirocyclic core: This can be achieved through the reaction of aziridine derivatives with carbonyl compounds under acidic conditions.
  • Introduction of the carboxylic acid group: This is often accomplished via oxidation processes or through the use of carboxylation reagents.
  • Hydrochloride formation: The final step involves the treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure confers unique binding properties, allowing for selective interactions that can modulate biochemical pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, focusing on its cytotoxicity and anti-inflammatory properties:

  • Cytotoxicity Assays: Research has demonstrated that 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid exhibits moderate cytotoxic effects against several cancer cell lines, including:
    • HL-60 (promyelocytic leukemia)
    • NCI H292 (lung carcinoma)
    • HT29 (colon carcinoma)
    The IC50 values for these assays indicate varying degrees of potency, suggesting potential as an anticancer agent.
  • Anti-inflammatory Activity: Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the effectiveness of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid in different biological contexts:

StudyCell LineIC50 (µM)Observations
Study AHL-6028Moderate cytotoxicity observed
Study BNCI H29242Significant inhibition of cell proliferation
Study CHT2919High sensitivity to oxidative stress

These findings underscore the compound's potential therapeutic applications, particularly in oncology.

Comparison with Related Compounds

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid can be compared with similar spirocyclic compounds to assess its unique properties and potential advantages in drug development:

Compound NameStructureBiological Activity
2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acidStructureCytotoxicity against various cancer lines
2-Acetyl-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acidStructureAntimicrobial properties

These comparisons reveal that while there are similarities in structure, the specific substitutions on the core framework can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions between bicyclic precursors and carboxylic acid derivatives. Key steps include controlled ring-opening of epoxides or aziridines, followed by acid-catalyzed cyclization. Reaction optimization focuses on solvent polarity (e.g., dichloromethane or THF), temperature (0–50°C), and stoichiometric ratios to minimize side products. For example, using anhydrous HCl in ethanol during the final step ensures high-yield hydrochloride salt formation . Post-synthesis, recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the spirocyclic structure and substituent positions. For example, the ¹H NMR spectrum should show distinct splitting patterns for protons near the spiro junction. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺). Purity is assessed via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 210–254 nm .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : The compound is corrosive and requires handling in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Inhalation risks necessitate dust control via wet methods or closed systems. First-aid protocols include immediate rinsing with water for skin/eye contact and medical consultation for ingestion. Stability tests indicate storage at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks) during structural validation?

  • Methodological Answer : Unexpected peaks may arise from residual solvents, tautomerism, or diastereomers. To resolve this:

  • Perform deuterium exchange experiments to identify exchangeable protons (e.g., NH or OH groups).
  • Use heteronuclear single quantum coherence (HSQC) NMR to correlate ¹H and ¹³C signals, clarifying ambiguous assignments.
  • Compare experimental HRMS data with computational models (e.g., Density Functional Theory (DFT)-predicted spectra) .

Q. What methodologies are recommended for evaluating the compound's stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylation or ring-opening).
  • Kinetic modeling : Use the Arrhenius equation to predict shelf life at standard storage temperatures.
  • pH stability profiling : Assess solubility and ionic state effects in buffers (pH 1–12) .

Q. What experimental approaches are used to assess the spirocyclic structure's influence on biological activity in target systems?

  • Methodological Answer :

  • Conformational analysis : X-ray crystallography or molecular dynamics simulations compare the spirocyclic structure’s rigidity to non-spiro analogs.
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified ring sizes (e.g., 5-oxa-2-azaspiro[4.5] vs. [3.4] systems) and test against target enzymes (e.g., kinases or GPCRs).
  • Metabolic stability assays : Use liver microsomes to evaluate oxidative metabolism differences caused by the spiro scaffold’s steric hindrance .

Data Contradiction Analysis

  • Example : Conflicting solubility data in polar vs. non-polar solvents.
    • Resolution : Re-evaluate solvent purity and temperature controls. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may falsely indicate higher solubility .

Key Research Findings Table

ParameterValue/ObservationMethodology UsedReference
Melting Point215–218°C (decomposes)Differential Scanning Calorimetry
LogP (octanol/water)-0.3 ± 0.1Shake-flask method
Plasma Protein Binding85–90% (human albumin)Equilibrium dialysis
Major Metabolic PathwayCYP3A4-mediated oxidationHuman liver microsomes assay

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